

Paxalisib orphan drug designation glioblastoma FDA

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Paxalisib

CAS No.: 1382979-44-3

Cat. No.: S528760

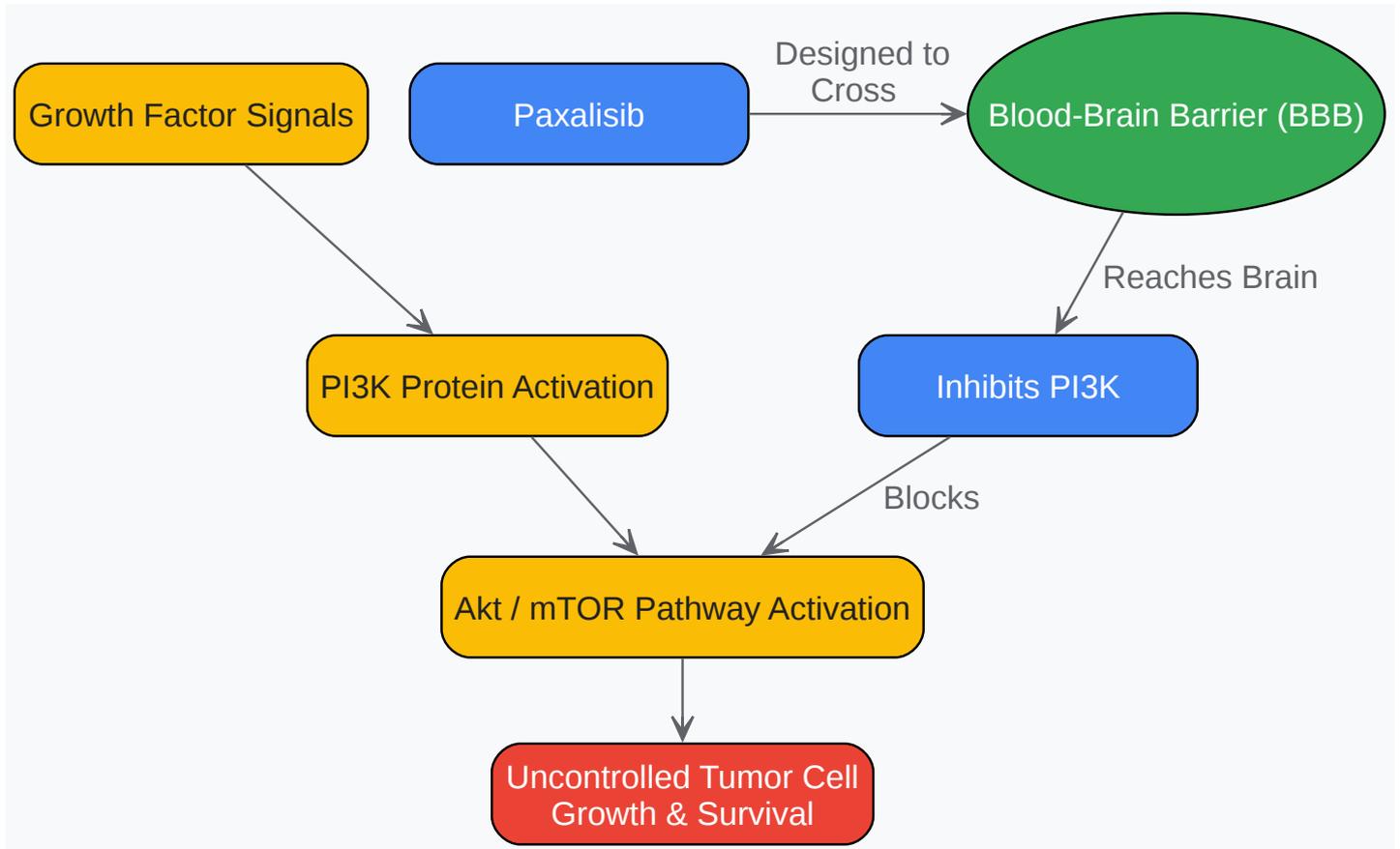
[Get Quote](#)

Scientific Rationale and Mechanism of Action

Paxalisib is an investigational, small-molecule, brain-penetrant inhibitor designed to target the **PI3K/Akt/mTOR pathway**, a critical signaling cascade that regulates cell growth, proliferation, and survival [1] [2]. This pathway is dysregulated in a high percentage of cancers.

- **Key Target:** The PI3K pathway is activated in **over 85% of glioblastoma** patients, making it a highly relevant and validated target for this disease [1].
- **Distinguishing Feature:** **Paxalisib** is uniquely engineered to **cross the blood-brain barrier (BBB)** effectively [1]. The BBB often prevents many anti-cancer drugs from reaching therapeutic concentrations in the brain, and **paxalisib's** ability to penetrate it is a central aspect of its development for brain cancers.

The following diagram illustrates the core mechanism of action of **paxalisib** and its primary differentiator in targeting brain tumors:



[Click to download full resolution via product page](#)

Clinical Evidence and Regulatory Pathway in Glioblastoma

The primary clinical data supporting **paxalisib**'s potential in glioblastoma comes from the **phase 2/3 GBM AGILE trial (NCT03970447)**, a global, adaptive platform trial [3] [1].

Efficacy Data from GBM AGILE

The most compelling data was observed in a prespecified secondary analysis of patients with **newly diagnosed, unmethylated MGMT promoter glioblastoma (NDU GBM)** [3]. Key efficacy outcomes are summarized below:

Efficacy Parameter	Paxalisib Arm	Standard of Care (SOC) Arm
Median Overall Survival (OS)	15.54 months [3] [4]	11.89 months [3] [4]
OS Improvement	+3.65 months / ~33% improvement [3] [5]	-
OS (Sensitivity Analysis)	15.54 months [3]	11.70 months [3]

It is important to note that **paxalisib did not show a benefit in patients with recurrent glioblastoma** in this trial, with a median OS of 8.05 months compared to 9.69 months for standard of care [3].

Safety Profile

In the GBM-AGILE study, **paxalisib** was reported to be **well tolerated with no new safety signals identified** in the newly diagnosed unmethylated patient population [3]. Common agent-related toxicities noted in earlier studies include hyperglycemia, oral mucositis, and skin rash [5].

Current Regulatory Status and Path Forward

Following a **Type C meeting** with the FDA concluded in late 2024, the regulatory pathway has been clarified [3] [2]:

- The FDA indicated that the overall survival data from GBM-AGILE could support a **standard (traditional) approval**, but not an accelerated approval [3] [2].
- The agency and Kazia Therapeutics have **aligned on the key design elements** of a pivotal Phase 3 registrational study, including the patient population, primary endpoint, and comparator arm [3] [2].
- In October 2025, Kazia announced its intent to request a follow-up Type C meeting to discuss the potential for a conditional approval pathway under the FDA's **Project FrontRunner** initiative, which encourages front-line drug development. The company proposes initiating the confirmatory Phase 3 trial prior to an NDA submission [4].

Ongoing and Planned Clinical Investigations

Paxalisib continues to be evaluated across a broad clinical development program in various forms of brain cancer and brain metastases.

- **Other Brain Cancers:** Clinical trials are ongoing in **diffuse midline gliomas (including DIPG)**, **primary central nervous system lymphoma**, and **brain metastases** from solid tumors [3] [2] [5]. Many of these trials are investigator-initiated studies at leading research hospitals.
- **Combination Therapy:** A company-sponsored **Phase 1b study** is evaluating **paxalisib** in combination with **pembrolizumab (Keytruda)** and chemotherapy for advanced breast cancer, including triple-negative breast cancer (TNBC) [6]. An early expanded-access case in this setting reported an 86% reduction in tumor burden, highlighting a potentially promising synergistic effect with immunotherapy [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Paxalisib [kaziatherapeutics.com]
2. Kazia Therapeutics Provides Update on Paxalisib ... [prnewswire.com]
3. FDA Signals Potential for Standard Approval of Paxalisib ... [targetedonc.com]
4. Kazia Therapeutics to Request FDA Type C Meeting ... [prnewswire.com]
5. FDA Grants Type C Meeting to Discuss Paxalisib Pathways ... [cancernetwork.com]
6. Kazia Therapeutics Announces 86% Reduction in Tumor ... [prnewswire.com]

To cite this document: Smolecule. [Paxalisib orphan drug designation glioblastoma FDA]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528760#paxalisib-orphan-drug-designation-glioblastoma-fda>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com